molecular formula C19H23NO2S B2989085 1-(Benzylsulfonyl)-3-phenylazepane CAS No. 1706243-26-6

1-(Benzylsulfonyl)-3-phenylazepane

Cat. No.: B2989085
CAS No.: 1706243-26-6
M. Wt: 329.46
InChI Key: OZWWBNQCHDTCAC-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-3-phenylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound features a benzylsulfonyl group attached to the nitrogen atom and a phenyl group attached to the third carbon atom of the azepane ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-3-phenylazepane typically involves multiple steps, starting with the formation of the azepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a sulfonyl chloride in the presence of a base can yield the desired sulfonamide intermediate, which can then be further functionalized to introduce the phenyl group.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-3-phenylazepane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler azepane derivatives.

    Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzylsulfonyl)-3-phenylazepane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-3-phenylazepane involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The phenyl group contributes to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-3-phenylazepane can be compared with other azepane derivatives and sulfonamide compounds. Similar compounds include:

    1-(Benzylsulfonyl)piperidine: Another sulfonamide with a six-membered ring.

    3-Phenylazepane: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Benzylsulfonamide: A simpler sulfonamide without the azepane ring.

The uniqueness of this compound lies in its combination of the azepane ring and the benzylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzylsulfonyl-3-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c21-23(22,16-17-9-3-1-4-10-17)20-14-8-7-13-19(15-20)18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWBNQCHDTCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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